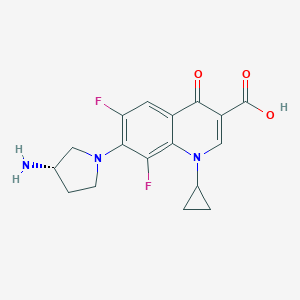
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Overview
Description
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as AZD-0914, is a novel, synthetic, broad-spectrum antibiotic that belongs to the class of fluoroquinolones. It was developed by AstraZeneca and is currently in the preclinical stage of development.
Mechanism Of Action
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for bacterial replication. By inhibiting this process, 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid prevents the bacteria from replicating and ultimately leads to their death.
Biochemical And Physiological Effects
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have low toxicity in preclinical studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. It has a relatively long half-life, which allows for once-daily dosing.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad-spectrum activity against various bacterial pathogens. This makes it a promising candidate for the treatment of multiple infections. However, its preclinical stage of development means that further studies are needed to determine its safety and efficacy in humans.
Future Directions
Future research on 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid should focus on determining its safety and efficacy in clinical trials. Additionally, studies should be conducted to investigate its potential use in combination with other antibiotics to enhance its effectiveness. Further research should also be conducted to determine its pharmacokinetics and pharmacodynamics in humans.
Scientific Research Applications
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has shown promising results in preclinical studies for the treatment of various bacterial infections, including those caused by drug-resistant strains. It has been found to be effective against gram-negative and gram-positive bacteria, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.
properties
CAS RN |
133298-78-9 |
|---|---|
Product Name |
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
Molecular Formula |
C17H17F2N3O3 |
Molecular Weight |
349.33 g/mol |
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |
InChI Key |
UHBXZNXCIZHGFF-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |
Other CAS RN |
133298-78-9 |
synonyms |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

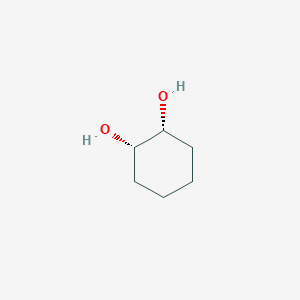
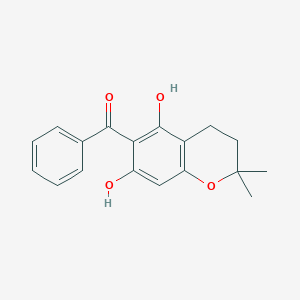
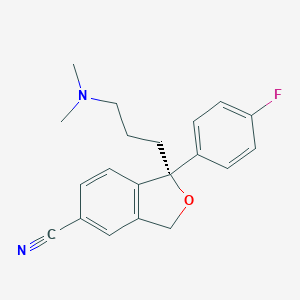
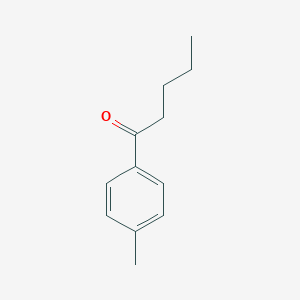
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
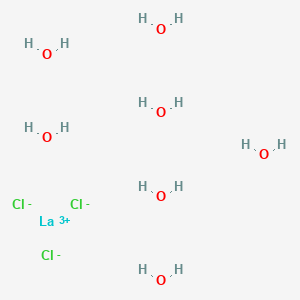
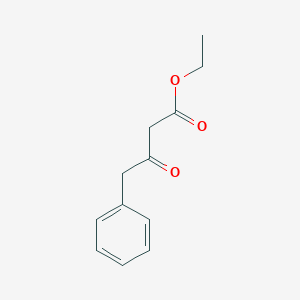
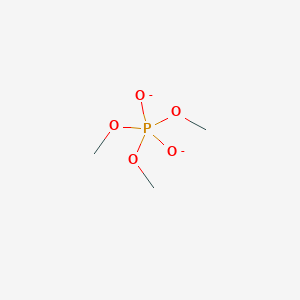
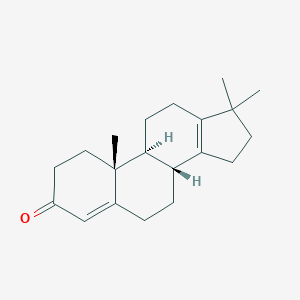

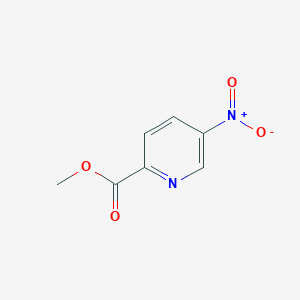
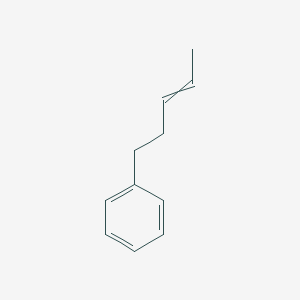
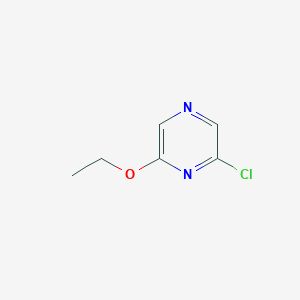
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)